methyl {5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate
Overview
Description
Methyl {5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate typically involves the reaction of 3-methylphenol with a suitable thiadiazole precursor. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxy Group: The 3-methylphenol is then reacted with the thiadiazole intermediate in the presence of a base such as potassium carbonate to form the desired compound.
Carbamoylation: Finally, the methyl carbamate group is introduced through a reaction with methyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl {5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl {5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of methyl {5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate: Similar structure with a different position of the methyl group on the phenoxy ring.
Ethyl {5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate: Similar structure with an ethyl group instead of a methyl group.
Methyl {5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate: Similar structure with a chlorine atom on the phenoxy ring.
Uniqueness
Methyl {5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenoxy group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes.
Properties
IUPAC Name |
methyl N-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8-4-3-5-9(6-8)18-7-10-14-15-11(19-10)13-12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGNMGYUJFAPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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